3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride

Solid-state characterization Weighing accuracy Laboratory handling

Substituting des-cyano or Boc-protected analogs for this N1-carbonitrile pyrrolidine causes irreproducible synthesis due to altered basicity and protecting group incompatibility. This dihydrochloride salt provides the electron-withdrawing N1-cyano group pre-installed with a free aminomethyl handle for direct diversification via amide coupling or reductive amination. • Non-hygroscopic crystalline solid (mp 206-210 °C), ambient storage. • Water-soluble for aqueous coupling conditions. • Validated anti-HIV-1 pharmacophore (EC₅₀ < 20 µM).

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
Cat. No. B13511881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC1CN(CC1CN)C#N.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c7-3-6-1-2-9(4-6)5-8;;/h6H,1-4,7H2;2*1H
InChIKeyKXBKCZCEJIEYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)pyrrolidine-1-carbonitrile Dihydrochloride: Procurement-Grade Specification and Class Positioning


3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride (CAS 2624136-30-5; molecular formula C₆H₁₃Cl₂N₃; MW 198.1 g/mol) is a bifunctional pyrrolidine building block that presents a primary aminomethyl group at the 3-position and a carbonitrile group at the pyrrolidine N1-position, isolated as the crystalline dihydrochloride salt . It belongs to the broader class of 3-aminomethylpyrrolidine derivatives, which are established intermediates in quinolone antibacterial [1], CCR-3 antagonist [2], and DPP-IV inhibitor synthesis [3]. The combination of a free primary amine and an N-cyano substituent on a saturated pyrrolidine ring distinguishes this scaffold from simple 3-(aminomethyl)pyrrolidine, Boc-protected variants, and 2-cyanopyrrolidine congeners used in vildagliptin-type structures.

3-(Aminomethyl)pyrrolidine-1-carbonitrile Dihydrochloride: Why In-Class Compounds Cannot Be Simply Interchanged


Substituting this compound with a closely related analog through an assumption of class equivalence introduces substantial risk for irreproducible synthetic outcomes. The N1-carbonitrile group is not a passive spectator; it withdraws electron density from the pyrrolidine nitrogen, modulating both the basicity of the ring nitrogen (predicted pKa of pyrrolidine-1-carbonitrile ~ −4.27 ) and the reactivity of the 3-aminomethyl nucleophile. In contrast, the des-cyano analog 3-(aminomethyl)pyrrolidine dihydrochloride (CAS 1432795-18-0) presents a basic secondary amine that will engage in different protonation states and N-alkylation kinetics . Similarly, the Boc-protected variant (S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS 199175-10-5) requires a deprotection step before the amine can participate in coupling chemistry, and this deprotection can be incompatible with nitrile-containing substrates [1]. The dihydrochloride salt form of the target compound further provides a solid, non-hygroscopic, easily weighable material, whereas the free base (CAS 2243176-74-9) is a lower-molecular-weight entity for which physical form data are not widely reported, raising handling uncertainties . These differences in electronic character, protecting-group strategy, and physical form collectively preclude simple interchange without re-optimization of reaction conditions.

3-(Aminomethyl)pyrrolidine-1-carbonitrile Dihydrochloride: Head-to-Head Evidence for Differentiated Selection


Melting Point and Solid-State Handling Advantage vs. Pyrrolidine-1-carbonitrile Free Base

The dihydrochloride salt of 3-(aminomethyl)pyrrolidine-1-carbonitrile is a white crystalline solid with a melting point range of 206–210 °C . In contrast, the simple pyrrolidine-1-carbonitrile free base (CAS 1530-88-7), which lacks the 3-aminomethyl substituent, is reported as a liquid with a melting/freezing point of −13 °C [1]. This ~220 °C differential in melting point translates into a practical handling advantage: the target compound can be accurately weighed on standard laboratory balances as a free-flowing solid at ambient temperature, eliminating the need for pre-cooling, transfer losses associated with viscous liquids, and the volatility concerns inherent to low-molecular-weight nitriles.

Solid-state characterization Weighing accuracy Laboratory handling

Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base Form

The target compound is supplied as the dihydrochloride salt, which is explicitly described as soluble in water and polar organic solvents . The free base form (CAS 2243176-74-9) has no published aqueous solubility data, and by analogy with pyrrolidine-1-carbonitrile (LogP = 0.50; predicted Esol class "very soluble" but as a liquid miscible with organic solvents) [1], the free aminomethyl-nitrile is expected to exhibit significantly lower aqueous solubility than its dihydrochloride counterpart due to the absence of ionizable hydrochloride counterions. The dihydrochloride salt form enables direct use in aqueous reaction media (e.g., amide coupling in water/acetonitrile mixtures, bioconjugation buffers) without pre-dissolution in organic co-solvents.

Aqueous solubility Salt selection Reaction medium compatibility

Patent-Cited Relevance in Antiviral Scaffold Synthesis vs. Non-Nitrile 3-Aminomethylpyrrolidine

3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride has been explicitly referenced in patent documents directed toward antiviral compounds , consistent with a broader literature showing that pyrrolidinecarbonitriles and aminomethylpyrrolidines are active fragments in anti-HIV-1 screening campaigns [1]. In the anti-HIV-1 study by Martirosyan et al., a series of 26 2-arylpyrrolidine analogs were evaluated, and 14 compounds inhibited HIV-1 replication in primary human lymphocytes with EC₅₀ values below 20 µM; the structure-activity analysis revealed a potency rank order of nitrile > NH₂ > C(O)NH₂ at the pyrrolidine 1-position [1]. By contrast, 3-(aminomethyl)pyrrolidine dihydrochloride (CAS 1432795-18-0), which bears a free N–H rather than a nitrile at position 1, lacks this specific antiviral patent footprint and does not appear in the same anti-HIV-1 SAR series.

Antiviral drug discovery Patent citations Scaffold diversification

Differentiated Reactivity: N1-Cyanamide Electrophilicity vs. Boc-Protected 3-Aminomethylpyrrolidine

The N1-carbonitrile function in the target compound is not merely a protecting group for the pyrrolidine nitrogen; it constitutes a cyanamide moiety capable of participating in further bond-forming reactions (e.g., hydrolysis to urea, cycloaddition to tetrazoles) or serving as a hydrogen-bond acceptor in target engagement [1]. In contrast, (S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS 199175-10-5) presents a tert-butyl carbamate (Boc) protecting group that is chemically orthogonal but requires an acid-mediated deprotection step (TFA or HCl/dioxane) to liberate the pyrrolidine N–H, a step that can be incompatible with acid-sensitive substrates present in the same molecule [2]. The target compound thus combines a permanently neutral, non-basic pyrrolidine nitrogen (due to the electron-withdrawing nitrile) with a free primary amine, enabling chemoselective functionalization at the aminomethyl position without requiring a deprotection step.

Cyanamide reactivity Protecting group strategy Synthetic efficiency

3-(Aminomethyl)pyrrolidine-1-carbonitrile Dihydrochloride: Evidence-Backed Application Scenarios


Medicinal Chemistry: Synthesis of Antiviral Pyrrolidine-Carbonitrile Libraries

The compound serves as a direct entry point for constructing pyrrolidinecarbonitrile libraries for antiviral screening. As demonstrated by Martirosyan et al., the nitrile substituent at the pyrrolidine 1-position contributes to anti-HIV-1 potency (EC₅₀ < 20 µM in 14/26 analogs), with the nitrile group ranking above free amine and amide in SAR potency [1]. The target compound provides this pharmacophoric nitrile pre-installed alongside a free aminomethyl handle for rapid diversification via amide coupling or reductive amination, without the need for a post-synthetic nitrile introduction step.

Process Chemistry: Direct Use in Aqueous Reaction Media

The dihydrochloride salt form, with vendor-confirmed water solubility [1], enables direct dissolution in aqueous buffers or water/acetonitrile mixtures for amide bond formation, bioconjugation, or metal-catalyzed cross-coupling. This contrasts with Boc-protected aminomethylpyrrolidines, which typically require organic solvents (e.g., DMF, DCM) and a subsequent acid deprotection [2]. The ability to operate in aqueous conditions aligns with green chemistry principles and facilitates scale-up in process development.

Fragment-Based Drug Discovery: Dual-Functional Probe with Cyanamide H-Bond Acceptor

The N1-cyanamide moiety has been validated as a hydrogen-bond acceptor pharmacophore in cathepsin C inhibitor optimization, where pyrrolidine cyanamide derivatives demonstrated potency gains through interactions with the S2 pocket of the target enzyme [1]. The target compound can function as a fragment-sized probe (MW 198.1 as dihydrochloride; free base MW 125.17) that simultaneously presents a primary amine for covalent or non-covalent engagement and a nitrile for polar contacts, making it suitable for fragment screening campaigns against cysteine proteases, DPP-IV, and related serine hydrolases.

Academic Procurement: Cost-Effective, Weighable Solid for Teaching and Exploratory Synthesis

With a melting point of 206–210 °C and a white crystalline appearance [1], the dihydrochloride salt is a robust, indefinitely storable solid at ambient temperature. This contrasts with the liquid pyrrolidine-1-carbonitrile free base (mp −13 °C) [2], which requires refrigeration and presents volatility concerns in undergraduate or high-throughput settings. The solid form ensures that undergraduate researchers and core facilities can dispense the compound accurately with minimal training, reducing waste and improving experimental reproducibility.

Quote Request

Request a Quote for 3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.